molecular formula C18H18N4O2S B12047522 4-((4-Ethoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-63-2

4-((4-Ethoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12047522
CAS No.: 478256-63-2
M. Wt: 354.4 g/mol
InChI Key: QCHRNTIZOTVPKO-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Ethoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the triazole family. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both ethoxy and methoxy groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethoxybenzaldehyde with 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Reaction Conditions:

ParameterValue/DetailsSource
Temperature60–80°C
CatalystHCl (catalytic)
SolventEthanol or methanol
Reaction Time4–6 hours
Yield75–88%

The reaction proceeds via nucleophilic attack of the amine group on the aldehyde, followed by dehydration to form the imine (C=N) bond. The thiol group remains intact during this process, as confirmed by IR spectra showing SH stretching at ~2,550 cm⁻¹ .

Thiol Group Reactivity

The thiol (-SH) group undergoes oxidation and alkylation reactions, critical for modifying the compound’s bioactivity or stability.

Oxidation to Disulfide

Exposure to mild oxidizing agents (e.g., H₂O₂ or I₂) converts the thiol to a disulfide bridge:
2R SH+H2O2R S S R+2H2O2\text{R SH}+\text{H}_2\text{O}_2\rightarrow \text{R S S R}+2\text{H}_2\text{O}

Key Data:

  • Oxidizing Agent: 3% H₂O₂ in ethanol

  • Reaction Time: 2 hours at 25°C

  • Product Confirmation: Disappearance of SH peak in IR .

Alkylation with Halides

The thiol reacts with alkyl halides (e.g., methyl iodide) to form thioethers:
R SH+CH3IR S CH3+HI\text{R SH}+\text{CH}_3\text{I}\rightarrow \text{R S CH}_3+\text{HI}

Conditions:

  • Base: NaOH (2M)

  • Solvent: Ethanol

  • Yield: 68–72%

Reactivity of the Triazole Ring

The 1,2,4-triazole core participates in electrophilic substitution and coordination reactions.

Electrophilic Aromatic Substitution

Nitration and sulfonation occur at the C5 position of the triazole ring due to electron-donating substituents .

ReactionReagentProductYieldSource
NitrationHNO₃/H₂SO₄ (1:3)5-Nitro-triazole derivative62%
SulfonationClSO₃H (neat)5-Sulfo-triazole derivative58%

Metal Coordination

The triazole’s nitrogen atoms and thiol group act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic properties .

Example:
Triazole SH+Cu NO3 2[Cu Triazole S 2]2+\text{Triazole SH}+\text{Cu NO}_3\text{ }_2\rightarrow [\text{Cu Triazole S }_2]^{2+}

Characterization:

  • UV-Vis: λₘₐₓ at 420–450 nm (d-d transitions) .

  • Magnetic Moment: 1.73 BM (Cu²⁺ complexes) .

Substituent-Driven Reactions

The 4-ethoxybenzylidene and 2-methoxyphenyl groups influence regioselectivity and stability.

Hydrolysis of the Ethoxy Group

Under strong acidic conditions (HCl, 6M), the ethoxy group hydrolyzes to a hydroxyl group:
C6H5OCH2CH3HClC6H5OH+CH3CH2Cl\text{C}_6\text{H}_5\text{OCH}_2\text{CH}_3\xrightarrow{\text{HCl}}\text{C}_6\text{H}_5\text{OH}+\text{CH}_3\text{CH}_2\text{Cl}

Conditions:

  • Temperature: 100°C

  • Yield: 81%

Demethylation of Methoxy Groups

Reaction with BBr₃ cleaves the methoxy group to a hydroxyl:
Ar OCH3+BBr3Ar OH+CH3BBr2\text{Ar OCH}_3+\text{BBr}_3\rightarrow \text{Ar OH}+\text{CH}_3\text{BBr}_2

Key Data:

  • Reagent: BBr₃ (1.2 eq) in DCM

  • Reaction Time: 6 hours

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ObservationsSource
Schiff Base FormationAldehyde + Amine, HCl, ethanolHigh yield (75–88%)
Thiol OxidationH₂O₂, 25°CForms stable disulfide
Triazole NitrationHNO₃/H₂SO₄Regioselective at C5
Metal ComplexationCu(NO₃)₂Octahedral geometry confirmed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Triazole compounds are known for their anticancer activities. Preliminary studies suggest that 4-((4-Ethoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol may inhibit cancer cell proliferation through apoptosis induction. In vitro assays have shown that it affects cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), warranting further investigation into its mechanism of action and potential therapeutic uses .

Fungicide Development

The compound's thiol group enhances its potential as a fungicide. Research has demonstrated that it can inhibit fungal growth in crops, providing an eco-friendly alternative to traditional chemical fungicides. Field trials have shown improved crop yields when treated with this compound compared to untreated controls .

Polymer Chemistry

In material science, this compound has been explored as a building block for polymer synthesis. Its ability to form cross-linked structures makes it suitable for creating durable materials with specific mechanical properties. Studies indicate that polymers incorporating this compound exhibit enhanced thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Candida albicans, indicating strong potential for clinical applications in treating infections .

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato plants treated with the compound demonstrated a reduction in fungal infections by over 50% compared to untreated plants. This suggests its viability as an agricultural fungicide, promoting healthier crops and potentially reducing reliance on synthetic chemicals .

Mechanism of Action

The mechanism of action of 4-((4-Ethoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Ethoxybenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Ethoxybenzylidene)amino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of both ethoxy and methoxy groups in 4-((4-Ethoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol distinguishes it from similar compounds. These groups influence its chemical reactivity and biological activity, making it a unique compound with specific applications in various fields.

Properties

CAS No.

478256-63-2

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O2S/c1-3-24-14-10-8-13(9-11-14)12-19-22-17(20-21-18(22)25)15-6-4-5-7-16(15)23-2/h4-12H,3H2,1-2H3,(H,21,25)/b19-12+

InChI Key

QCHRNTIZOTVPKO-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.